molecular formula C22H17N3O3 B2789290 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034597-31-2

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2789290
CAS No.: 2034597-31-2
M. Wt: 371.396
InChI Key: QISOHHJAZUWTDC-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide (CAS 2034597-31-2) is a synthetic hybrid compound designed for pharmaceutical and biochemical research. It features a chromone core, a privileged structure in medicinal chemistry, linked via a carboxamide-ethyl chain to a 2-phenylpyrimidine moiety . Chromone derivatives are recognized as a valuable scaffold in drug design due to their wide range of biological activities . Research into similar compounds has shown potential in areas such as kinase inhibition, which is relevant in signal transduction pathways and immunoreceptor studies . The molecular structure includes multiple hydrogen bond acceptors and donors, making it a candidate for investigating molecular recognition and supramolecular assembly in crystal engineering . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOHHJAZUWTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 2-phenylpyrimidin-5-yl ethylamine with chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the chromene structure, potentially altering its biological activity.

  • Substitution: : Substitution reactions at different positions on the chromene ring can lead to the formation of new compounds with varied properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and substituted chromene derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Research indicates that compounds with chromene and pyrimidine moieties exhibit various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that derivatives of chromenes can inhibit tumor growth. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest (Afifi et al., 2017; Halawa et al., 2017) .
  • Antimicrobial Properties : Chromene derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the pyrimidine ring enhances this activity, making these compounds potential candidates for developing new antibiotics (Suvarna et al., 2017; Mashhadinezhad et al., 2019) .
  • Antidiabetic Effects : Research has indicated that certain chromene derivatives exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes (Soni et al., 2019) .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of chromene derivatives against neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds interesting for further research in neuropharmacology (Tehrani et al., 2019) .

Case Studies

Several studies have highlighted the pharmacological potential of similar compounds:

  • Anticancer Studies : A study by Vosooghi et al. (2010) demonstrated that modified chromene derivatives exhibited IC50 values below 1 μM against specific cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing : Research conducted by Mashhadinezhad et al. (2019) showed that certain chromene derivatives effectively inhibited bacterial growth, suggesting their utility as antimicrobial agents.
  • Diabetes Management : Soni et al. (2019) reported that specific chromene compounds displayed significant α-glucosidase inhibition, pointing towards their potential role in diabetes treatment.

Mechanism of Action

The mechanism by which 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Core Chromene Derivatives

4-oxo-N-phenyl-4H-chromene-2-carboxamide ():

  • Structural Differences : Lacks the pyrimidine-containing ethyl group; instead, a phenyl group is directly attached to the carboxamide.
  • Polymorphism studies of this analog highlight how substituents influence crystallinity and stability, which are critical for drug formulation .

7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide ():

  • Structural Differences : Features a methoxy group at the 7-position and a p-tolyl substituent.
  • The p-tolyl group introduces steric bulk, which may affect membrane permeability .

Heterocyclic Modifications

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ():

  • Structural Differences: Replaces the chromene core with an indole-thiazolidinone system and includes a trifluoromethyl group.
  • Functional Implications: The thiazolidinone ring introduces conformational rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity. However, the chloro substituent may pose toxicity risks .

4-oxo-N-[1-(3-pyridinyl)ethyl]-2-thiophene-butanamide (PESB, ):

  • Structural Differences : Substitutes chromene with a thiophene ring and includes a pyridinyl group.
  • Functional Implications: The thiophene’s smaller aromatic system may reduce stacking interactions compared to chromene.

Halogenated and Complex Derivatives

Chlorophenyl-substituted Chromenes ():

  • Structural Differences : Feature 2-chlorobenzylidene and chlorophenyl groups.
  • These compounds are often precursors to pyrimidine-fused systems, as seen in the synthesis of chromeno-pyrimidinones .

Goxalapladib ():

  • Structural Differences : Contains a naphthyridine core and trifluoromethyl biphenyl groups.
  • Functional Implications : The naphthyridine system provides extended π-conjugation, enhancing interactions with hydrophobic pockets. Trifluoromethyl groups improve bioavailability but introduce steric challenges absent in the target compound .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Biological Relevance Solubility (Predicted) Crystallographic Features
Target Compound Chromene 2-(2-phenylpyrimidin-5-yl)ethyl Enzyme inhibition, aromatic stacking Moderate Refined via SHELX
4-oxo-N-phenyl-4H-chromene-2-carboxamide Chromene Phenyl Polymorphism studies Low Polymorphs characterized
PESB () Thiophene Pyridinyl Oxidoreductase substrate High Co-crystallized
Goxalapladib () Naphthyridine Trifluoromethyl biphenyl Atherosclerosis treatment Low Co-crystallized

Research Findings and Implications

  • Pyrimidine vs. Phenyl Groups : The target compound’s pyrimidine moiety likely enhances binding to enzymes like oxidoreductases compared to phenyl-substituted chromenes, as seen in PESB’s interaction with GMC oxidoreductases .
  • Solubility and Bioavailability : The absence of highly hydrophobic groups (e.g., trifluoromethyl in or chlorophenyl in ) may improve the target compound’s solubility but reduce membrane penetration efficiency.
  • Crystallinity : Analogous chromene derivatives exhibit polymorphism (), suggesting that the pyrimidine-ethyl group in the target compound could stabilize specific crystal forms, aiding formulation .

Biological Activity

The compound 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}. The compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with chromene structures often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many chromene derivatives inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Properties : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress.
  • Interaction with Receptors : The compound may also interact with various receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against several biological targets:

  • Cholinesterases : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative disease contexts.
    • IC50 Values :
      • AChE: IC50=10.4μMIC_{50}=10.4\,\mu M
      • BChE: IC50=7.7μMIC_{50}=7.7\,\mu M
  • Cyclooxygenase and Lipoxygenase Inhibition : The compound demonstrated moderate inhibition of COX-2 and LOX enzymes, which are implicated in inflammatory processes.
    • Inhibition Rates :
      • COX-2: Moderate inhibition observed.
      • LOX: Effective against both LOX-5 and LOX-15.
  • Cytotoxicity Assays : Evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer), the compound exhibited significant cytotoxic effects.
    • Cell Viability Results :
      Cell LineIC50 Value (μM\mu M)
      MCF-715.6
      Hep-G218.1

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target enzymes. Key findings include:

  • Binding Affinity : Strong hydrogen bonding interactions were noted with active site residues of AChE and COX enzymes.
  • Structural Insights : The presence of electron-withdrawing groups enhances binding affinity and inhibitory potency.

Case Studies

Several case studies have highlighted the therapeutic potential of chromene derivatives similar to this compound:

  • Neuroprotective Effects : In a study investigating neuroprotective agents, compounds with similar structures were shown to improve cognitive function in animal models by inhibiting cholinesterases.
  • Anti-inflammatory Activity : Another study demonstrated that chromene derivatives significantly reduced inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Research involving various cancer cell lines indicated that chromene derivatives could induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with chromene and pyrimidine precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC) to form the carboxamide bond between the chromene and pyrimidine moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency, while temperature control (80–120°C) minimizes side products .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 8:2 ratio) achieves >95% purity .
    • Data Contradictions : Ethanol-based reactions yield lower purity (70–80%) compared to DMF (90–95%) due to solubility limitations .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the chromene backbone (δ 6.8–8.2 ppm for aromatic protons) and pyrimidine substitution (δ 8.5–9.0 ppm) .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 3300–3500 cm1^{-1} (N-H) validate the carboxamide group .
  • Mass spectrometry : High-resolution MS (HRMS) with <2 ppm error confirms the molecular formula (e.g., C21_{21}H18_{18}F3_3N3_3O3_3) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC50_{50} determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
    • Data Contradictions : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and potential biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets. Key interactions include hydrogen bonds with Lys721 (EGFR) and π-π stacking with phenylpyrimidine .
  • QSAR studies : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency (R2^2 > 0.85) .
    • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50_{50} data .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Pool data from ≥5 independent studies to identify outliers. Adjust for variables like cell passage number or serum concentration .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
    • Case Study : A 2023 study reported IC50_{50} = 0.5 µM against EGFR, while a 2024 study found IC50_{50} = 2.1 µM. Differences were traced to ATP concentration (10 µM vs. 100 µM) .

Q. What experimental designs are optimal for in vivo pharmacokinetic and toxicity profiling?

  • Methodology :

  • Rodent models : Administer 10–50 mg/kg orally or intravenously. Monitor plasma concentration via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Toxicity endpoints : Assess liver enzymes (ALT, AST) and renal function (creatinine) after 14-day exposure .
    • Challenges : Low solubility (<10 µg/mL in PBS) may require formulation with cyclodextrins or liposomes .

Key Challenges and Future Directions

  • Solubility Optimization : Nanoformulation or prodrug strategies to enhance bioavailability .
  • Target Deconvolution : CRISPR-Cas9 screens to identify off-target effects .
  • Stereochemical Effects : Synthesize and test enantiomers to explore chirality-activity relationships .

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